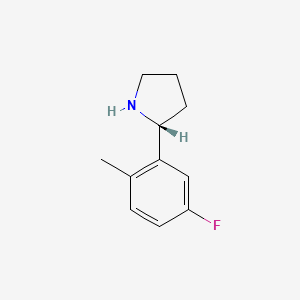

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine

Description

Significance of Enantioenriched Nitrogen Heterocycles as Chiral Scaffolds and Ligands in Academic Synthesis

Enantioenriched nitrogen heterocycles, such as those containing the pyrrolidine (B122466) ring system, are of paramount importance in academic and industrial research. These molecules, which are non-superimposable mirror images of each other, often exhibit distinct biological activities. Their significance stems from several key aspects:

Chiral Building Blocks: Substituted chiral pyrrolidines are crucial structural motifs found in numerous biologically active natural products and synthetic compounds. researchgate.net They serve as versatile building blocks in organic synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements. researchgate.net

Asymmetric Catalysis: Pyrrolidine derivatives are widely employed as organocatalysts in asymmetric reactions, which are reactions that selectively produce one enantiomer over the other. acs.orgmdpi.com For instance, proline, a simple pyrrolidine-containing amino acid, and its derivatives are effective catalysts for various carbon-carbon bond-forming reactions. bohrium.com The development of chiral covalent organic frameworks (COFs) incorporating pyrrolidine units has further expanded their application in heterogeneous asymmetric catalysis, offering advantages such as reusability and stability. acs.orgbohrium.comnih.gov

Ligands for Metal Catalysis: The nitrogen atom in the pyrrolidine ring can coordinate to metal centers, making these heterocycles valuable as chiral ligands in transition-metal-catalyzed reactions. These ligand-metal complexes can induce high levels of enantioselectivity in a wide range of chemical transformations.

Synthesis of Bioactive Molecules: The enantioselective synthesis of nitrogen heterocycles is a direct and atom-economical strategy for accessing compounds with potential therapeutic applications. rsc.org Many pharmaceuticals and drug candidates incorporate chiral nitrogen-containing heterocyclic scaffolds. mdpi.commdpi.comnih.gov

The ability to synthesize these heterocycles in an enantioenriched form is critical, as the desired biological or catalytic activity often resides in a single enantiomer.

Strategic Importance of Fluorine Substitution in Aromatic Systems within Molecular Design

The introduction of fluorine atoms into aromatic systems is a widely utilized strategy in medicinal chemistry and materials science. nih.govvictoria.ac.nzresearchgate.nettandfonline.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the characteristics of a molecule. nih.govtandfonline.com

Key effects of fluorine substitution include:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the body, thereby increasing the drug's half-life. mdpi.com

Binding Affinity: The substitution of hydrogen with fluorine can enhance the binding affinity of a ligand to its protein target through favorable electrostatic interactions. tandfonline.com

Membrane Permeability: Altering the electronic properties and lipophilicity of a molecule through fluorination can improve its ability to cross cell membranes. nih.govvictoria.ac.nz

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its biological activity. victoria.ac.nz

pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH. tandfonline.commdpi.com

The strategic placement of fluorine on an aromatic ring can thus be a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Research Rationale for Focused Investigations on 2-Arylpyrrolidine Chirality and Fluorination

The focused investigation of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is driven by the convergence of the principles outlined in the preceding sections. The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, and the specific combination of chirality at the 2-position and fluorination on the aromatic ring presents a compelling case for detailed study.

The rationale for this focused research includes:

Synergistic Effects: Investigating the interplay between the chiral pyrrolidine ring and the fluorinated aromatic substituent can reveal synergistic effects that lead to enhanced biological activity or improved physicochemical properties.

Probing Structure-Activity Relationships (SAR): The synthesis of specific stereoisomers, such as the (R)-enantiomer, allows for a detailed exploration of how the three-dimensional arrangement of atoms affects the molecule's interaction with biological targets.

Development of Novel Synthetic Methods: The synthesis of complex molecules like (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine can spur the development of new and efficient synthetic methodologies for creating chiral, fluorinated compounds. For example, methods for the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids have been developed to access chiral α-fluorinated building blocks. nih.gov

Access to New Chemical Space: The combination of these structural features provides access to novel chemical entities with unique properties, expanding the diversity of compound libraries for high-throughput screening and drug discovery.

In essence, the study of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine represents a targeted approach to understanding how the precise placement of key structural elements—a chiral center and a fluorine atom—can be used to design molecules with desired functions.

Properties

IUPAC Name |

(2R)-2-(5-fluoro-2-methylphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJTVDZSNQZZKT-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiomerically Pure R 2 5 Fluoro 2 Methylphenyl Pyrrolidine

Asymmetric Synthesis Strategies for Chiral 2-Arylpyrrolidines

The construction of the chiral pyrrolidine (B122466) scaffold, particularly those bearing an aryl group at the 2-position, has been approached through various sophisticated synthetic strategies. These methods can be broadly categorized into catalytic enantioselective approaches and routes mediated by chiral auxiliaries.

Catalytic methods offer an efficient and atom-economical route to chiral molecules, avoiding the need for stoichiometric amounts of chiral material. These strategies have been extensively developed for pyrrolidine synthesis.

Transition metal catalysis is a powerful tool for asymmetric synthesis. The rhodium-catalyzed asymmetric hydrogenation of dehydroamino acid derivatives stands as a valuable method for preparing precursors to chiral amino acids, which can be further elaborated into pyrrolidine structures. nih.gov The effectiveness of these hydrogenations is highly dependent on the design of chiral phosphorus-based ligands. nih.gov For instance, novel chiral pyrrolidine-substituted ferrocene-derived ligands have been successfully used in the Rh-catalyzed asymmetric hydrogenation of α-aryl enamides and dehydroamino acid esters, achieving excellent enantioselectivities (up to >99.9% ee). nih.gov

Another key strategy is the cyclization of functionalized precursors. For example, the synthesis of 1,5-substituted pyrrolidin-2-ones can be achieved from donor-acceptor cyclopropanes, which undergo ring-opening followed by cyclization. nih.gov While this specific example leads to a pyrrolidinone, the underlying principle of transition metal-mediated cyclization is broadly applicable. The development of methods for introducing fluorine into molecules is also critical for synthesizing compounds like (R)-2-(5-fluoro-2-methylphenyl)pyrrolidine. Transition metal-catalyzed reactions have become a landmark achievement in carbon-fluorine bond formation. beilstein-journals.org

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most direct and powerful methods for the stereocontrolled synthesis of enantioenriched pyrrolidines. rsc.orgingentaconnect.comnih.govrsc.org These [3+2]-cycloaddition reactions are highly regio- and stereoselective, capable of creating multiple new stereogenic centers in a single step. nih.gov

This methodology has been successfully applied to the synthesis of fluorinated pyrrolidines. A Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with less active substrates like 1,1-gem-difluorostyrenes and 1,1,2-trifluorostyrenes has been developed. nih.gov This approach provides access to novel chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent stereoselectivity. nih.gov The versatility of this method allows for the construction of a wide range of substituted pyrrolidines by varying the azomethine ylide and the dipolarophile components. rsc.orgrsc.orgnih.gov

Table 1: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for Fluorinated Pyrrolidines nih.gov

| Ylide Precursor (Imine) | Dipolarophile | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Glycine ester imine | 1,1-gem-difluorostyrene | Cu(I) / Chiral Ligand | up to 96 | >20:1 | up to 97 |

| Glycine ester imine | 1,1,2-trifluorostyrene | Cu(I) / Chiral Ligand | High | High | High |

Palladium-catalyzed reactions are fundamental to modern organic synthesis, particularly for the formation of C-N bonds (Buchwald-Hartwig amination) and intramolecular carboamination reactions to form heterocycles. nih.govwiley.comyoutube.com The enantioselective Pd-catalyzed carboamination of alkenes provides a direct route to enantiomerically enriched 2-substituted pyrrolidines. capes.gov.brsemanticscholar.org

This strategy involves the cyclization of an unsaturated amine, such as an N-Boc-pent-4-enylamine, with an aryl or alkenyl bromide in the presence of a palladium catalyst and a chiral ligand. capes.gov.brsemanticscholar.org This method has been used to generate 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives with high enantiomeric excess. capes.gov.br A key factor in the success of these reactions is the development of effective phosphine (B1218219) ligands that can control the stereochemical outcome. wiley.comyoutube.com Tandem reactions, where an N-arylation is followed by a carboamination in one pot, offer a modular and efficient way to assemble N-aryl-2-substituted pyrrolidines from simple primary amines and aryl bromides. nih.govresearchgate.net

Table 2: Palladium-Catalyzed Enantioselective Carboamination for Pyrrolidine Synthesis semanticscholar.org

| Amine Substrate | Coupling Partner | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Boc-pent-4-enylamine | Aryl Bromide | Pd(0) / Xu-Phos Ligand | Good | up to 97 |

| N-Boc-pent-4-enylamine | Alkenyl Bromide | Pd(0) / Xu-Phos Ligand | Good | up to 97 |

In the last two decades, organocatalysis has emerged as a third pillar of asymmetric catalysis, complementing metal- and biocatalysis. nih.govbeilstein-journals.org Chiral pyrrolidines, particularly those derived from proline, are themselves privileged structures for organocatalysts. nih.govdntb.gov.ua These catalysts are highly effective in promoting a wide variety of enantioselective transformations. nih.gov

The synthesis of chiral pyrrolidines can be achieved via organocatalytic reactions, such as the Michael addition of aldehydes or ketones to nitroolefins, catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether. nih.govbeilstein-journals.org The resulting adduct can then be further manipulated to form the pyrrolidine ring. Researchers have developed new pyrrolidine-based organocatalysts specifically designed to create sterically demanding environments, which enhances selectivity. nih.govbeilstein-journals.org For instance, new catalysts synthesized from (R)-glyceraldehyde acetonide have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The first synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts was recently described, demonstrating excellent yield and enantioselectivity in Michael additions. rsc.org

The use of chiral auxiliaries is a classical and robust strategy for asymmetric synthesis. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

This diastereoselective approach has been applied to the synthesis of pyrrolidines. For example, in the context of 1,3-dipolar cycloadditions, asymmetry can be introduced by using dipolarophiles linked to chiral auxiliaries. diva-portal.org Another powerful strategy involves starting from readily available chiral building blocks from the "chiral pool." For instance, chiral imines derived from (R)-glyceraldehyde acetonide (easily accessible from D-mannitol) can undergo diastereoselective allylation. nih.gov The resulting product can then be taken through a sequence of reactions to construct the chiral pyrrolidine ring. Similarly, δ-amino β-ketoesters can be converted into 5-substituted 3-oxo prolines using metal carbenoid chemistry, providing a route to polyfunctionalized chiral pyrrolidine building blocks. nih.gov

Reductive Amination Protocols for Stereocontrol

Asymmetric reductive amination stands out as a powerful and direct method for the synthesis of chiral amines from prochiral ketones. In the context of producing (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, this strategy typically involves the condensation of a suitable keto-precursor, such as 1-(5-fluoro-2-methylphenyl)-4-halobutan-1-one, with an ammonia (B1221849) source, followed by a stereoselective reduction of the resulting cyclic imine or enamine intermediate.

The stereochemical outcome of the reduction is governed by the choice of a chiral catalyst or auxiliary. Ruthenium-based catalysts, particularly those employing chiral phosphine ligands like BINAP, have demonstrated high efficacy in the asymmetric reductive amination of various ketones. For instance, Ru(OAc)₂((S)-binap) has been successfully used to catalyze the direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines with high enantioselectivity, a reaction type that is conceptually similar to the cyclization and reduction required for the target molecule. bris.ac.uk The use of a chiral catalyst allows for the direct formation of the desired (R)-enantiomer with high enantiomeric excess (ee).

Biocatalysis offers a green and highly selective alternative to metal-based catalysts. Transaminases (TAs) and imine reductases (IREDs) are enzymes that can be employed for the asymmetric synthesis of chiral amines. nih.gov Specifically, (R)-selective transaminases can be used to convert a suitable amino-acceptor precursor into the desired chiral amine. While wild-type enzymes can exhibit excellent enantioselectivity, engineered variants are often developed to improve substrate scope and reaction efficiency. nih.gov

Precursor Design and Stereoselective Functionalization of the Phenyl and Pyrrolidine Moieties

Stereoselective functionalization of the pyrrolidine ring itself can be achieved through various methods. For instance, the synthesis of 2,5-disubstituted pyrrolidines can be accomplished with high diastereoselectivity through the reduction of enamines derived from pyroglutamic acid. nih.gov The stereochemical outcome of such reductions is highly dependent on the nature of the nitrogen-protecting group. nih.gov While the target molecule is a 2-monosubstituted pyrrolidine, the principles of stereocontrol learned from more complex systems are often transferable.

Another approach involves the use of chiral auxiliaries. For example, the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol can produce chiral non-racemic bicyclic lactams, which can then be converted to enantiomerically enriched 2-arylpiperidines. rsc.org A similar strategy could be envisioned for the synthesis of 2-arylpyrrolidines.

Optimization of Reaction Conditions for Enhanced Enantioselectivity and Diastereoselectivity

Achieving high levels of enantioselectivity and diastereoselectivity often requires careful optimization of reaction conditions. Key parameters that can be varied include the catalyst, solvent, temperature, pressure (for hydrogenations), and the nature of the reducing agent.

In catalytic asymmetric reductive aminations, the choice of the chiral ligand is paramount. For instance, in the synthesis of trisubstituted 2-trifluoromethyl pyrrolidines, different organocatalysts were screened to optimize both the yield and the stereoselectivity of the initial Michael addition. nih.gov Similarly, for the synthesis of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, a screening of various chiral ligands in combination with a suitable metal precursor would be necessary to identify the optimal catalytic system.

The solvent can have a profound effect on both the reaction rate and the stereochemical outcome. Solvents can influence the conformation of the catalyst-substrate complex and the solubility of reactants and intermediates. Temperature also plays a crucial role; lower temperatures often lead to higher enantioselectivity, although this can come at the cost of a slower reaction rate.

For reactions involving multiple stereocenters, such as the synthesis of 2,5-disubstituted pyrrolidines, the optimization of diastereoselectivity is critical. This can be influenced by the steric and electronic properties of both the substrate and the catalyst. nih.gov For example, in the diastereoselective synthesis of 2,5-disubstituted pyrrolidines via C-H bond amination, a systematic variation of the catalyst led to the identification of an iron phenoxide complex that provided superior performance in generating the syn diastereomer. nih.gov

Table 1: Factors Influencing Stereoselectivity in Pyrrolidine Synthesis

| Parameter | Influence on Enantioselectivity/Diastereoselectivity | Example |

| Catalyst/Ligand | The chiral environment provided by the catalyst/ligand is the primary determinant of stereoselectivity. | Use of (S)-BINAP ligand with a Ruthenium catalyst to favor the (R)-enantiomer. |

| Solvent | Can affect the conformation of the transition state and the solubility of reactants. | Aprotic solvents may favor certain catalyst conformations leading to higher ee. |

| Temperature | Lower temperatures generally lead to higher selectivity by reducing thermal racemization and favoring the lower energy transition state. | Running a reaction at -20 °C instead of room temperature to increase enantiomeric excess. |

| Protecting Groups | Steric and electronic effects of protecting groups can influence the approach of reagents. | The choice of N-protecting group can dictate the cis/trans selectivity in the formation of 2,5-disubstituted pyrrolidines. |

| Additives | Can act as co-catalysts or modify the properties of the main catalyst. | Addition of an acid or base to promote imine formation or catalyst turnover. |

Methodologies for Enantiomeric Excess Determination in Research Synthesis (e.g., Chiral HPLC, GC)

The accurate determination of enantiomeric excess (ee) is essential to validate the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for this purpose.

Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. For the analysis of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable choice. These are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic and heterocyclic moieties. nih.gov

The selection of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography. The exact ratio of the solvents, as well as the flow rate and column temperature, would need to be optimized to achieve baseline separation of the enantiomers.

Table 2: Representative Chiral HPLC Conditions for Aryl-Substituted Heterocycles

| Parameter | Condition |

| Column | Chiralpak® IA or IB (amylose or cellulose-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temperature | 25 °C |

Chiral GC: For volatile and thermally stable compounds, chiral GC is an excellent alternative. Similar to HPLC, it employs a chiral stationary phase, often a cyclodextrin (B1172386) derivative, coated onto the inside of a capillary column. The enantiomers of the analyte will have different interactions with the CSP, resulting in different elution times. For the analysis of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, derivatization to a more volatile species, for example, by acylation of the secondary amine, might be necessary to improve chromatographic performance.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chemical Reactivity and Derivatization of R 2 5 Fluoro 2 Methylphenyl Pyrrolidine

Transformations at the Pyrrolidine (B122466) Nitrogen: N-Alkylation, N-Acylation, and N-Heterocyclization

The secondary amine nitrogen in the pyrrolidine ring is a key site for functionalization due to its nucleophilicity. Common transformations include N-alkylation, N-acylation, and N-heterocyclization, which allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkylating agents. This reaction typically proceeds via an SN2 mechanism where the amine acts as the nucleophile. Common reagents include alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates in the presence of a non-nucleophilic base to neutralize the resulting acid. Reductive amination, reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another effective method for introducing alkyl groups. Industrially, the direct amination of alcohols, often catalyzed by transition metals like ruthenium or iridium, represents a more atom-economical approach. nih.gov Because the starting amine is secondary, overalkylation to form a quaternary ammonium salt via the Menshutkin reaction is also possible if the tertiary amine product is treated with a further equivalent of the alkylating agent. wikipedia.org

N-Acylation: Acylation of the pyrrolidine nitrogen is a robust method for forming a stable amide bond. This is typically achieved by treating the amine with acylating agents such as acid chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine to scavenge the HCl or carboxylic acid byproduct. This transformation is generally high-yielding and serves not only to introduce functional groups but also to protect the nitrogen atom during subsequent reactions on other parts of the molecule. The resulting N-acyl derivatives can exhibit different chemical properties and biological activities compared to the parent amine.

N-Heterocyclization: This involves reactions where the pyrrolidine nitrogen becomes part of a new, fused, or spirocyclic ring system. For instance, reaction with bifunctional electrophiles can lead to the formation of larger heterocyclic structures. An example includes the reaction with a molecule containing both an epoxide and a leaving group, which could lead to the formation of a fused ring system. Another approach is the intramolecular cyclization of an N-substituted derivative, where a functional group on the N-alkyl or N-acyl chain reacts with another part of the molecule to form a new ring.

Table 1: Representative Transformations at the Pyrrolidine Nitrogen

| Transformation | Reagent Class | Typical Reagents | Product Functional Group |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Tertiary Amine |

| Carbonyls + Reducing Agent | Acetone + NaBH(OAc)₃ | Tertiary Amine | |

| Alcohols + Catalyst | Methanol + Ru-catalyst | Tertiary Amine | |

| N-Acylation | Acid Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Amide |

| Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O), Boc-anhydride ((Boc)₂O) | Amide / Carbamate | |

| N-Heterocyclization | Bifunctional Electrophiles | Phosgene, 1,2-Dibromoethane | Fused/Spiro Heterocycle |

Regioselective Functionalization of the Fluorinated Phenyl Ring

The phenyl ring of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine offers multiple sites for functionalization. The regiochemical outcome of these reactions is dictated by the combined electronic and steric effects of the existing substituents: the methyl group, the fluorine atom, and the (R)-pyrrolidin-2-yl group.

In electrophilic aromatic substitution (EAS), the existing substituents direct the incoming electrophile to specific positions on the ring. The directing effects are as follows:

Methyl group (-CH₃): A weak activating group that directs ortho and para. stackexchange.com

Fluoro group (-F): A weak deactivating group that directs ortho and para. Its directing influence stems from the donation of lone-pair electrons via resonance, which outweighs its strong inductive electron withdrawal for orienting the substitution. wikipedia.orglibretexts.org

(R)-pyrrolidin-2-yl group: This is an alkyl-type substituent and is considered a weak activating group, directing ortho and para.

Analyzing the directing vectors on the 5-fluoro-2-methylphenyl ring:

The methyl group (at C2') directs to C1', C3', and C6'.

The (R)-pyrrolidin-2-yl group (at C2') directs to C1', C3', and C6'.

The fluoro group (at C5') directs to C4' and C6'.

The positions C1', C2', and C5' are already substituted. The remaining positions are C3', C4', and C6'.

Position C6': This position is strongly favored, being para to the methyl/pyrrolidinyl groups and ortho to the fluorine.

Position C4': This position is favored, being ortho to the fluorine.

Position C3': This position is favored, being ortho to the methyl/pyrrolidinyl groups.

Considering the combined effects, position C6' is the most electronically activated due to the convergence of directing effects. However, it is sterically hindered by the adjacent methyl and pyrrolidinyl groups. Position C4' is electronically activated by the fluorine and sterically accessible. Therefore, the outcome of EAS reactions will depend on the steric bulk of the electrophile. Small electrophiles (e.g., in nitration) may favor the C6' position, while bulkier electrophiles (e.g., in Friedel-Crafts reactions) would likely favor the less hindered C4' position.

The parent compound lacks a halide on the phenyl ring suitable for cross-coupling. However, a halogen, such as bromine or iodine, can be introduced via electrophilic aromatic substitution, likely at the C4' or C6' position as discussed above. Once this aryl halide derivative is formed, it can serve as a substrate for a variety of powerful palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions applicable to the aryl halide derivative would include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, enabling the synthesis of biaryl compounds.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Reaction with an amine (primary or secondary) to form a new C-N bond, leading to substituted anilines.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Table 2: Potential Cross-Coupling Reactions of a Brominated Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base | Biaryl |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base | Arylalkyne |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand + Base | Arylamine |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand + Base | Arylalkene |

Directed ortho metalation (DoM) is a powerful regioselective functionalization technique where a directing metalation group (DMG) on an aromatic ring directs deprotonation by a strong base (typically an organolithium reagent) to an adjacent ortho position. wikipedia.org In the case of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, the fluorine atom is a potent, albeit small, DMG, whereas a simple methyl group is not. rsc.orgresearchgate.net The secondary amine of the pyrrolidine could also act as a DMG after deprotonation, but this typically requires N-protection with a more effective directing group (e.g., pivaloyl or carbamoyl).

Focusing on the directing effect of the fluorine atom, treatment with a strong base like n-butyllithium or sec-butyllithium in an ethereal solvent is expected to result in lithiation at one of the two positions ortho to the fluorine: C4' or C6'.

C6' Position: This position is sterically hindered by the adjacent C2'-substituents (methyl and pyrrolidinyl groups).

C4' Position: This position is sterically unencumbered.

Therefore, metalation is strongly predicted to occur regioselectively at the C4' position. The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide range of electrophiles (e.g., CO₂, I₂, aldehydes, trimethylsilyl chloride) to install a new functional group exclusively at the C4' position.

Synthesis of Structural Analogs and Homologs for Elucidating Reactivity Principles

The synthesis of structural analogs and homologs is crucial for understanding how modifications to the molecule's structure influence its chemical reactivity and biological properties. Several synthetic strategies for 2-arylpyrrolidines can be adapted to produce analogs of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine. nih.govacs.orgorganic-chemistry.org

Modification of the Aromatic Ring: Analogs with different substituents on the phenyl ring can be synthesized by starting with differently substituted aromatic precursors. For example, using a biocatalytic approach, various ω-chloroketones can be converted into the corresponding 2-arylpyrrolidines via transaminase-triggered cyclization. acs.org By starting with 4-chloro-1-(5-chloro-2-methylphenyl)butan-1-one instead of the fluoro analog, one could synthesize the corresponding chloro-substituted pyrrolidine. This would allow for a direct comparison of the reactivity of the C-F versus C-Cl bond and their differing electronic influences.

Varying the Linker: While not a simple modification, analogs where the direct C-C bond between the pyrrolidine and phenyl ring is replaced by a linker (e.g., -CH₂-O-) would be synthesized from entirely different precursors.

By systematically creating these analogs, one can elucidate key reactivity principles. For example, comparing the regioselectivity of EAS on analogs with electron-donating versus electron-withdrawing groups at the 5'-position would clarify the role of the fluorine atom in directing reactivity. Similarly, comparing the stereochemical outcomes of reactions on the pyrrolidine ring in the presence of different N-substituents would help to map the steric and electronic factors that control stereoselectivity.

Stereochemical Elucidation and Conformational Dynamics of R 2 5 Fluoro 2 Methylphenyl Pyrrolidine

Advanced Spectroscopic Characterization for Absolute Configuration Assignment and Conformational Analysis

The precise three-dimensional arrangement of atoms and the conformational flexibility of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine are critical to its properties and interactions. A suite of advanced spectroscopic methods is employed to elucidate these features.

Table 1: Representative NMR Data for Substituted Pyrrolidines

| Nucleus | Chemical Shift (ppm) Range | Key Information Provided |

| ¹H | 1.5 - 4.5 (pyrrolidine ring), 6.8 - 7.5 (aromatic ring) | Dihedral angles from coupling constants, inter-proton distances from NOE, conformational exchange. |

| ¹³C | 20 - 70 (pyrrolidine ring), 110 - 150 (aromatic ring) | Presence of different conformers, electronic environment of carbon atoms. researchgate.net |

| ¹⁹F | Varies depending on electronic environment | Sensitive probe for conformational changes and intermolecular interactions. nih.gov |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques essential for determining the absolute configuration of chiral molecules. hebmu.edu.cnnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint for each enantiomer. nih.gov By comparing the experimental VCD spectrum with the spectrum calculated for a known configuration (e.g., the R-enantiomer) using density functional theory (DFT), the absolute stereochemistry can be unambiguously assigned. americanlaboratory.comrsc.org Similarly, ECD, which measures the differential absorption of circularly polarized UV-visible light, can be used to confirm the absolute configuration, particularly when chromophores are present. hebmu.edu.cnnih.gov For (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, the combination of experimental VCD and ECD spectra with theoretical calculations would provide definitive proof of its (R)-configuration.

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. While obtaining a suitable crystal of the parent compound can be challenging, the formation of derivatives, such as salts or co-crystals, can facilitate crystallization. nih.gov The crystal structure of a derivative of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine would reveal the exact puckering of the pyrrolidine (B122466) ring, the orientation of the 5-fluoro-2-methylphenyl substituent relative to the pyrrolidine ring, and any intermolecular interactions, such as hydrogen bonds, present in the crystal lattice. rsc.org This solid-state information is invaluable for understanding the intrinsic conformational preferences of the molecule, which can then be compared with the solution-state conformations determined by NMR.

Steric and Electronic Influences of the 5-Fluoro-2-methylphenyl Moiety on Overall Conformation

Table 2: Influence of Substituents on Conformation

| Substituent | Effect | Consequence for (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine |

| 2-methylphenyl | Steric Bulk | Restricts rotation around the aryl-pyrrolidine bond, influences pyrrolidine ring pucker. nih.gov |

| 5-fluoro | Electronic | Alters electron distribution in the phenyl ring, potentially leading to specific intramolecular interactions. nih.gov |

Effects of Fluorine on Stereochemical Stability and Intermolecular Interactions

The presence of a fluorine atom can significantly impact the stereochemical stability and intermolecular interactions of a molecule. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Fluorine is highly electronegative and can participate in non-covalent interactions, including weak hydrogen bonds (C-H···F) and dipole-dipole interactions. acs.org In the solid state, these interactions can influence the crystal packing. In solution, the fluorine atom can affect the molecule's polarity and its interactions with the solvent. beilstein-journals.orgbeilstein-journals.org Furthermore, the introduction of fluorine can alter the conformational preferences of the molecule due to stereoelectronic effects, such as the gauche effect, where a conformation with the fluorine atom gauche to an electronegative group is favored. beilstein-journals.org The fluorine substituent in (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is expected to play a role in both its conformational landscape and its potential to form specific intermolecular contacts. acs.org

Computational and Theoretical Studies of R 2 5 Fluoro 2 Methylphenyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the three-dimensional structure of molecules. For (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G*, are used to find the lowest energy (most stable) geometry of the molecule. arabjchem.org This process of geometry optimization is crucial, as the molecule's conformation dictates its physical and chemical behavior. researchgate.net

DFT studies on related substituted pyrrolidine (B122466) and phenylpyrrolidine systems have demonstrated the utility of this approach. arabjchem.orgresearchgate.netresearchgate.net These calculations can determine key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's shape. researchgate.net The accuracy of these predictions is foundational for all subsequent computational analyses.

Analysis of Molecular Orbitals, Charge Distribution, and Electrostatic Potential

Once the optimized geometry is obtained, DFT can be used to analyze the molecule's electronic landscape. This includes examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The energy and spatial distribution of these frontier orbitals are critical for understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. arabjchem.org

Furthermore, DFT calculations can map the distribution of electron density, revealing the partial charges on each atom. This charge distribution analysis is essential for understanding intermolecular interactions. The molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring are expected to be regions of negative electrostatic potential, while the hydrogen atoms are areas of positive potential. This information is invaluable for predicting how the molecule will interact with other molecules or biological targets. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field (a method known as Gauge-Including Atomic Orbital or GIAO), it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. nih.govnih.gov The accuracy of these predictions has improved significantly, with modern DFT methods often achieving results very close to experimental values, which is particularly useful for assigning complex spectra. nih.govbris.ac.uk

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each peak represents a specific vibrational mode, such as the stretching or bending of bonds (e.g., C-H, C-F, N-H). Comparing the calculated IR spectrum with an experimental one serves as another powerful method for structural verification.

Table 1: Illustrative Predicted Spectroscopic Data for a Substituted Phenylpyrrolidine Note: This table presents example data typical for a molecule with similar functional groups, as specific published data for (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine was not available. The values are for illustrative purposes only.

| Parameter | Predicted Value | Method |

|---|---|---|

| ¹³C NMR Shift (C-F) | 160-165 ppm | DFT/GIAO |

| ¹H NMR Shift (N-H) | 2.5-4.0 ppm | DFT/GIAO |

| ¹⁹F NMR Shift | -110 to -120 ppm | DFT/GIAO |

| IR Freq. (C-F Stretch) | 1100-1250 cm⁻¹ | DFT/B3LYP |

| IR Freq. (N-H Stretch) | 3300-3500 cm⁻¹ | DFT/B3LYP |

Molecular Dynamics Simulations for Conformational Sampling and Dynamics in Solution

While DFT calculations provide a static picture of a molecule's most stable state, molecules in solution are dynamic, constantly moving and changing their conformation. Molecular Dynamics (MD) simulations are computational methods used to study these movements over time. youtube.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the molecule's behavior on a nanosecond or even microsecond timescale. nih.gov

For (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, MD simulations can reveal how the molecule explores different conformations in a solvent like water. nih.gov This is particularly important for understanding the flexibility of the pyrrolidine ring, which can adopt various "puckered" conformations (e.g., envelope and twisted forms), and the rotation around the bond connecting the phenyl and pyrrolidine rings. nih.govresearchgate.net The simulations provide insights into the energy barriers between different conformations and the probability of finding the molecule in a particular shape. nih.gov This dynamic information is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov

Quantum Chemical Analysis of Stereoelectronic Effects (e.g., Anomeric and Gauche Effects of Fluorine)

The fluorine atom in (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is not merely a passive substituent; it exerts significant stereoelectronic effects that influence the molecule's conformation and reactivity. acs.org Quantum chemical calculations are essential for dissecting these subtle electronic interactions.

The gauche effect is a stereoelectronic phenomenon where a conformation with adjacent electronegative substituents (like fluorine) oriented at a 60° dihedral angle (gauche) is more stable than the anti-conformation (180°). acs.orgacs.org This effect is often attributed to stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H bonding orbital (σ) into an adjacent C-F anti-bonding orbital (σ*). acs.org Some studies also propose that electrostatic interactions play a dominant role. acs.org

The anomeric effect is a related phenomenon, typically observed in heterocyclic rings, where an electronegative substituent at a position adjacent to a heteroatom (like the nitrogen in the pyrrolidine ring) prefers an axial position over the sterically less hindered equatorial position. researchgate.net Analysis using methods like Natural Bond Orbital (NBO) theory can quantify these hyperconjugative interactions and reveal their role in stabilizing specific conformations of the molecule. acs.org For instance, the interaction between the nitrogen lone pair and the σ* orbital of the C-C bond connected to the phenyl ring, or interactions involving the C-F bond, can influence the puckering of the pyrrolidine ring and the rotational preference of the phenyl group. nih.govnih.gov

Theoretical Frameworks for Quantitative Structure-Activity Relationships (QSAR) in Related Pyrrolidine Series (focus on methodology, not specific biological activity outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical frameworks that aim to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. researchgate.nettandfonline.com While not providing specific activity outcomes for (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, understanding the QSAR methodology is key to appreciating how its structural features might be computationally evaluated in a drug discovery context.

The primary goal of 3D-QSAR is to derive a mathematical model that can predict the activity of new, unsynthesized compounds. drugdesign.org Two of the most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). tandfonline.comresearchgate.net

CoMFA (Comparative Molecular Field Analysis): This method begins by aligning a series of related molecules (e.g., various substituted phenylpyrrolidines). drugdesign.org The molecules are then placed in a 3D grid, and at each grid point, steric and electrostatic interaction energies are calculated using a probe atom. slideshare.netfrontiersin.org These energy values become the independent variables in a statistical analysis, typically Partial Least Squares (PLS), which correlates them with the dependent variable (biological activity). The resulting model generates contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. researchgate.net

CoMSIA (Comparative Molecular Similarity Indices Analysis): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.comnih.gov It uses a Gaussian function to calculate the similarity indices at each grid point, which results in smoother contour maps that can be easier to interpret. researchgate.net

Other QSAR methodologies include Hologram QSAR (HQSAR), which uses 2D fragment fingerprints, and k-Nearest Neighbor (kNN-MFA), which predicts activity based on the average activity of the most similar compounds in the dataset. researchgate.nettandfonline.comnih.gov These computational techniques provide a powerful, rational approach to optimizing lead compounds by identifying the key structural features that govern their function. scispace.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one |

| [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid |

| (2-pyridin-4-yl-ethyl]thio}acetic acid |

| 4(R)-hydroxy-l-proline |

| N-Boc-trans-4-tert-butyl-l-proline |

| 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one |

| (R)-2-(p-chlorophenyl)pyrrolidine |

| Pyridine |

| Vildagliptin |

| Water |

| Carbon Dioxide |

Role of R 2 5 Fluoro 2 Methylphenyl Pyrrolidine in Asymmetric Catalysis and Chemical Biology Research

Development as a Chiral Ligand Precursor for Transition Metal-Catalyzed Reactions

Chiral ligands are essential for enantioselective transition-metal-catalyzed reactions, which are fundamental in producing single-enantiomer pharmaceuticals and fine chemicals. The (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine moiety is an excellent candidate for development into a variety of chiral ligands. The pyrrolidine (B122466) nitrogen can be readily functionalized with donor groups, such as phosphines, amines, or alcohols, to create bidentate or polydentate ligands capable of coordinating with transition metals like rhodium, palladium, iridium, and iron.

The unique substitution pattern on the phenyl ring—a fluorine atom at the 5-position and a methyl group at the 2-position—is critical. The ortho-methyl group provides steric bulk that can create a well-defined chiral pocket around the metal center, influencing the facial selectivity of substrate binding. The meta-fluoro group, being highly electronegative, acts as an electronic modulator. It can influence the electron density of the aromatic ring and, consequently, the donor properties of any ligand derived from it. This electronic tuning can impact the activity and stability of the metal catalyst. The development of ligands from this precursor allows for systematic modification to optimize performance in specific catalytic transformations.

Applications in Enantioselective Hydrogenation

Enantioselective hydrogenation, the addition of hydrogen across a double bond to create a stereocenter, is one of the most powerful and widely used industrial processes for producing chiral compounds. Chiral phosphine (B1218219) ligands derived from 2-aryl-pyrrolidines have shown exceptional efficacy in rhodium- and iridium-catalyzed hydrogenations.

While direct data for ligands derived from (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is not extensively documented, performance can be inferred from analogous systems. For instance, pyrrolidine-based phosphine-phosphoramidite ligands have achieved high enantioselectivities in the hydrogenation of various olefins. The steric and electronic properties imparted by the 5-fluoro-2-methylphenyl group are expected to create a unique catalytic environment. The ortho-methyl group would likely play a crucial role in establishing the stereochemical outcome by controlling the substrate's approach to the metal center.

Below is a table showing representative results for the Rh-catalyzed asymmetric hydrogenation of dehydroamino acid esters using a chiral ferrocene-based P,P-ligand incorporating a pyrrolidine unit, which demonstrates the potential of such scaffolds.

| Ligand Analogue | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| (R,Sp)-Ferrocenyl Phosphine-Phosphoramidite | Methyl α-acetamidoacrylate | >99 | >99.9 | R |

| (R,Sp)-Ferrocenyl Phosphine-Phosphoramidite | Methyl (Z)-α-acetamidocinnamate | >99 | >99.9 | R |

| (R,Rp)-Ferrocenyl Phosphine-Phosphoramidite | Methyl α-acetamidoacrylate | >99 | 99.2 | S |

| (R,Rp)-Ferrocenyl Phosphine-Phosphoramidite | Methyl (Z)-α-acetamidocinnamate | >99 | 99.0 | S |

These results underscore the high levels of stereocontrol achievable with pyrrolidine-based ligands nih.govresearchgate.netnih.gov. A ligand derived from (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine would be expected to yield similar high performance, with the specific substituents offering opportunities for fine-tuning selectivity for challenging substrates.

Utility in Asymmetric C-C and C-N Bond Forming Processes

Beyond hydrogenation, the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is central to the synthesis of complex organic molecules. Palladium-catalyzed reactions, such as allylic alkylation and cross-coupling reactions, are benchmark transformations where chiral ligands are indispensable.

Ligands derived from (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine could be highly effective in these contexts. In asymmetric allylic alkylation, for example, the ligand's structure dictates the stereochemistry of the nucleophilic attack on a π-allyl palladium complex. The ortho-methyl group on the phenyl ring would create a chiral environment influencing the orientation of the allyl substrate, while the electronic effect of the fluorine atom could modulate the reactivity of the palladium center. Similarly, in C-N bond forming reactions, such as the Buchwald-Hartwig amination, these ligands could provide the necessary steric hindrance to promote reductive elimination and control the enantioselectivity of the product.

The table below illustrates the effectiveness of a related chiral phosphoramidite ligand in a palladium-catalyzed tandem reaction, highlighting the potential for constructing complex chiral scaffolds.

| Ligand Type | Nucleophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phosphoramidite L1 | p-Methoxyphenol | 95 | >20:1 | 98 |

| Phosphoramidite L1 | Aniline | 91 | >20:1 | 97 |

| Phosphoramidite L1 | Dimethyl Malonate | 98 | >20:1 | 96 |

Utilization as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules, transferring their stereochemistry to the final product . The pyrrolidine ring is a privileged scaffold found in numerous biologically active compounds and natural products nih.govresearchgate.net. (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine serves as a valuable chiral building block for several reasons:

Pre-defined Stereocenter: It possesses a defined stereocenter at the C2 position, which can serve as an anchor for the stereocontrolled synthesis of more complex structures.

Functionalizability: The secondary amine of the pyrrolidine ring is a versatile functional handle for elaboration, allowing for the introduction of various substituents or the construction of larger molecular frameworks.

Structural Rigidity: The five-membered ring provides a degree of conformational rigidity, which can be advantageous in designing molecules that need to adopt a specific three-dimensional shape to interact with biological targets.

This building block could be incorporated into the synthesis of novel central nervous system agents, enzyme inhibitors, or other therapeutic candidates where the specific arylpyrrolidine motif is hypothesized to confer bioactivity. For example, it could be used in the synthesis of spirooxindole-pyrrolidine compounds, a class known for inhibiting protein-protein interactions, such as the p53-MDM2 interaction nih.gov.

Design and Synthesis of Chemical Probes Incorporating the Pyrrolidine Scaffold for Academic Investigation of Molecular Interactions

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a biological system nih.govcambridgemedchemconsulting.com. The pyrrolidine scaffold is an attractive core for chemical probes due to its common presence in bioactive molecules and its rigid, three-dimensional structure nih.gov.

(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is a particularly promising scaffold for probe development. A probe designed from this molecule would carry a unique fluorinated tag, enabling its detection and study through specialized techniques. The synthesis would typically involve attaching a reporter group (like a fluorophore or biotin) or a reactive group (for covalent labeling) to the pyrrolidine nitrogen, while the arylpyrrolidine core serves as the recognition element for the biological target. The defined stereochemistry is critical, as biological targets are chiral, and often only one enantiomer of a probe will bind effectively. An inactive enantiomer can often be used as a valuable negative control in experiments cambridgemedchemconsulting.com.

Exploration of the Fluorine Atom's Influence in Chemical Biology Probe Design

The strategic incorporation of fluorine into drug candidates and chemical probes is a widely used strategy in medicinal chemistry nih.gov. The fluorine atom in (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine can exert multiple beneficial effects in the context of a chemical probe.

Conformational Rigidity: The C-F bond can influence molecular conformation through stereoelectronic effects, such as the gauche effect acs.org. This can pre-organize the probe into a bioactive conformation that is optimal for binding to its target protein, thereby increasing affinity and selectivity nih.govbeilstein-journals.org. The interaction between the fluorine and adjacent groups can restrict bond rotation, reducing the entropic penalty upon binding.

Electronic Effects: The high electronegativity of fluorine can alter the pKa of nearby functional groups or modulate the nature of non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target protein. This can be used to enhance binding affinity or selectivity.

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the probe's stability in biological systems and extending its duration of action.

¹⁹F NMR Probe: Perhaps one of the most powerful applications is the use of the fluorine atom as a reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy acs.orgcdnsciencepub.comsemanticscholar.org. Since fluorine is virtually absent in biological systems, there is no background signal, making ¹⁹F NMR an exceptionally clean and sensitive technique bruker.com. A probe incorporating this scaffold can be used to study protein-ligand interactions directly. Changes in the chemical shift of the ¹⁹F signal upon binding can provide information about the binding event, the local environment of the binding site, and any conformational changes in the protein acs.orgacs.org. This makes it a powerful tool for fragment-based screening and for validating target engagement in complex biological media.

Future Research Directions and Emerging Methodologies

Development of More Efficient and Sustainable Synthetic Routes

The demand for enantiomerically pure compounds like (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine necessitates the development of synthetic routes that are not only high-yielding and stereoselective but also economically and environmentally sustainable. Current research trajectories are focusing on several key areas to improve upon existing methods.

One promising approach is the adoption of green chemistry principles . unibo.itresearchgate.net This involves the use of less hazardous solvents, reducing the number of synthetic steps to minimize waste, and employing catalytic methods over stoichiometric reagents. unibo.itmdpi.com For instance, the synthesis of related 2-arylpyrrolidines is moving towards one-pot procedures that combine several transformations, thereby increasing efficiency and reducing the process mass intensity (PMI). researchgate.net Another sustainable strategy is the use of biocatalysis. Engineered enzymes, such as P450 variants, have demonstrated the ability to construct chiral pyrrolidines through intramolecular C(sp³)–H amination of organic azides. acs.org This enzymatic approach offers high enantioselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods.

Catalytic asymmetric synthesis is another major focus. The development of novel iridium or copper-based catalysts allows for the direct and highly enantioselective synthesis of chiral pyrrolidines from simple starting materials. researchgate.net These methods often operate under mild conditions and tolerate a wide range of functional groups, which is advantageous for the synthesis of complex molecules. For example, methods for the synthesis of a structurally similar compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, have been developed using a chiral acid and a borane (B79455) reducing agent to achieve high enantioselectivity, avoiding harsh, low-temperature conditions. google.com Such strategies could be adapted for the synthesis of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine.

Future synthetic strategies may also incorporate flow chemistry. Continuous flow systems, such as the H-Cube® system which generates hydrogen in situ from water, can enhance the safety and efficiency of hydrogenation steps often required in pyrrolidine (B122466) synthesis. unibo.it This approach not only improves the greenness of the process but also allows for easier scalability.

| Synthetic Strategy | Key Advantages | Relevant Analogs |

| Green Chemistry | Reduced waste, use of safer solvents, improved atom economy. unibo.itresearchgate.net | Polysubstituted 2-pyrrolidinones researchgate.net |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. acs.org | Chiral pyrrolidines and indolines acs.org |

| Catalytic Asymmetric Synthesis | High efficiency, excellent stereocontrol, broad substrate scope. researchgate.net | Enantioenriched benzylic amides researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and efficiency. unibo.it | Peptides unibo.it |

Advanced Characterization Techniques for In-Situ Monitoring of Reactivity and Conformation

A deeper understanding of reaction mechanisms and the conformational dynamics of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is crucial for optimizing its use and designing new applications. Advanced in-situ spectroscopic techniques are becoming indispensable tools for real-time monitoring of chemical transformations.

Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, allow for the continuous tracking of reactant consumption and product formation without the need for sampling. nih.gov These techniques can provide valuable kinetic data and insights into reaction intermediates. frontiersin.orgyoutube.com For example, characteristic vibrational bands can be monitored to follow the progress of a reaction, ensuring its completion and identifying any potential side reactions in real-time. nih.gov The application of these methods to the synthesis or reactions of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine would enable precise process control and optimization.

In-situ spectroscopy is also powerful for studying the conformational behavior of molecules in solution. The pyrrolidine ring is known for its non-planar structure, often existing in a state of "pseudorotation". nih.gov The specific conformation can be influenced by the substituents on the ring and can play a critical role in stereoselective reactions. Techniques like variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, can elucidate the conformational preferences of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine and its derivatives in different solvent environments.

Furthermore, when this compound is used as a ligand in metal catalysis or as an organocatalyst, in-situ techniques like Attenuated Total Reflection (ATR) infrared spectroscopy and X-ray Absorption Spectroscopy (XAS) can provide information on the structure of the active catalytic species and the catalyst-substrate interactions under reaction conditions. nih.gov

| Technique | Information Gained | Potential Application for the Compound |

| In-situ FTIR/Raman | Real-time reaction kinetics, intermediate identification, process control. nih.govfrontiersin.org | Monitoring synthesis and subsequent reactions. |

| In-situ NMR | Conformational analysis, dynamic processes, structural elucidation of intermediates. | Determining conformational preferences in solution. |

| In-situ ATR-IR/XAS | Structure of catalytic species, catalyst-substrate interactions. nih.gov | Elucidating mechanisms in catalysis. |

Computational Design of Novel Derivatives with Tuned Stereochemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the rational design of new molecules with tailored properties. researchgate.netnih.gov For (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine, computational methods can be employed to design novel derivatives with enhanced or modified stereochemical-directing abilities.

By modeling the transition states of reactions catalyzed by pyrrolidine-based organocatalysts, researchers can understand the origin of stereoselectivity. acs.org DFT calculations can reveal the crucial non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the facial selectivity of an approaching substrate. nih.govacs.org This knowledge can then be used to rationally design new derivatives of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine with different substituents on the phenyl ring or the pyrrolidine nitrogen to fine-tune these interactions and improve enantioselectivity or even reverse it.

For instance, DFT studies have been used to analyze the chiral binding pockets of gold(I) catalysts bearing C₂-symmetric 2,5-diarylpyrrolidine ligands. nih.gov These studies have shown that attractive non-covalent interactions between the substrate and the catalyst direct the enantioselective folding. Similar computational approaches can be applied to predict how modifications to the fluoro and methyl groups on the phenyl ring of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine would impact its performance as a ligand or organocatalyst.

The prediction of physicochemical properties is another area where computational design is valuable. Properties such as solubility, lipophilicity, and electronic character can be calculated for virtual derivatives, allowing for the pre-screening of candidates before their synthesis. researchgate.net This can significantly accelerate the discovery of new derivatives with optimal properties for specific applications.

| Computational Method | Application | Outcome |

| Density Functional Theory (DFT) | Transition state modeling, analysis of non-covalent interactions. acs.orgnih.govacs.org | Rational design of more selective catalysts and ligands. |

| Molecular Dynamics (MD) | Conformational sampling, solvent effects. acs.org | Understanding dynamic behavior and its impact on reactivity. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of physicochemical and biological properties. | Pre-screening of virtual derivatives for desired characteristics. |

Exploration of the Compound in Emerging Areas of Organic Chemistry

The unique structural and electronic properties of (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine make it an attractive candidate for exploration in emerging fields of organic synthesis, such as photoredox catalysis and electrochemistry.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling novel and often milder reaction pathways. mdpi.com Chiral amines and their derivatives are increasingly being used as ligands for photoredox catalysts or as chiral proton shuttles to induce enantioselectivity. The nitrogen atom of the pyrrolidine ring can coordinate to a metal photocatalyst, and the chiral environment created by the (R)-2-(5-fluoro-2-methylphenyl) substituent can influence the stereochemical outcome of the reaction. There is potential for this compound to be used in asymmetric C-H functionalization, C-N bond formation, and other radical-mediated transformations. researchgate.net

Electro-organic chemistry employs an electric current to drive chemical reactions, offering a sustainable alternative to conventional redox reagents. nih.gov Asymmetric electrosynthesis can be achieved by using chiral mediators, chiral supporting electrolytes, or chiral catalysts. acs.org (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine or its derivatives could potentially serve as chiral mediators, transferring electrons from the electrode to the substrate in an enantioselective manner. nih.gov Furthermore, it could be used as a chiral ligand for metal complexes that act as electrocatalysts. The field of enantioselective electrocatalysis is rapidly growing, and exploring the utility of this compound in such systems could lead to novel and efficient methods for the synthesis of valuable chiral molecules. electrosynthesis.com

| Emerging Area | Potential Role of the Compound | Example Applications |

| Photoredox Catalysis | Chiral ligand for metal photocatalysts, chiral proton shuttle. researchgate.net | Asymmetric C-H functionalization, enantioselective radical reactions. |

| Electrochemistry | Chiral mediator, chiral ligand for electrocatalysts. nih.govacs.orgelectrosynthesis.com | Asymmetric reductions or oxidations, enantioselective cross-coupling reactions. |

Q & A

Q. Example Workflow :

Generate 3D conformers (RDKit).

Perform molecular dynamics simulations (GROMACS).

Validate with experimental IC₅₀ values from kinase assays.

Basic: What analytical techniques are critical for characterizing (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine?

Answer:

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 531 [M-H]⁻) and purity (>98%) using C18 columns and acetonitrile/water gradients .

- NMR : ¹H NMR (δ 2.3–3.1 ppm for pyrrolidine protons), ¹⁹F NMR (δ -110 to -115 ppm for aromatic fluorine) .

Advanced: What are the challenges in scaling up enantioselective syntheses of fluorinated pyrrolidines?

Answer:

- Cost of Chiral Catalysts : Ligands like (R)-BINAP are expensive; alternatives like immobilized chiral catalysts improve cost-efficiency .

- Purification Complexity : Remove trace enantiomers via simulated moving bed (SMB) chromatography, as demonstrated for (R)-2-(3,5-difluorophenyl)pyrrolidine .

Basic: How does the pyrrolidine ring conformation affect the compound’s physicochemical properties?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.